![molecular formula C15H14F3NO B12559282 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline CAS No. 142621-01-0](/img/structure/B12559282.png)
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is an organic compound with the molecular formula C15H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline typically involves the nucleophilic substitution reaction of 4-methylphenylamine with 4-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the electrophilic carbon atom of the trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-[4-(trifluoromethyl)phenyl]aniline
- 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
Uniqueness
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
142621-01-0 |
|---|---|
Molekularformel |
C15H14F3NO |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
4-methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H14F3NO/c1-11-2-4-12(5-3-11)19-13-6-8-14(9-7-13)20-10-15(16,17)18/h2-9,19H,10H2,1H3 |
InChI-Schlüssel |
YFHHGQZTDFIUSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

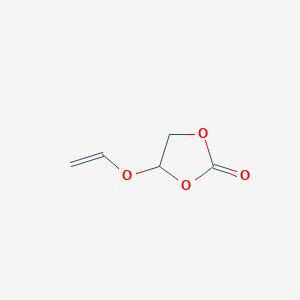
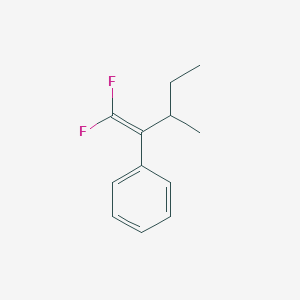
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
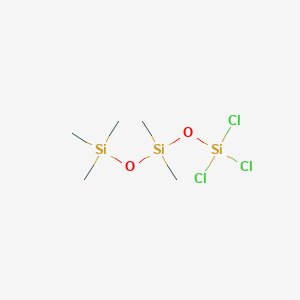
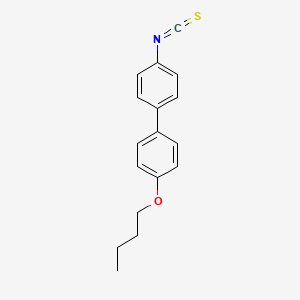
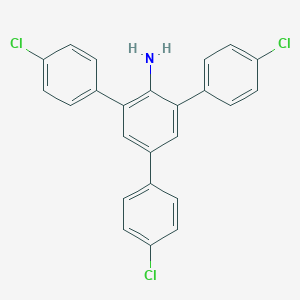
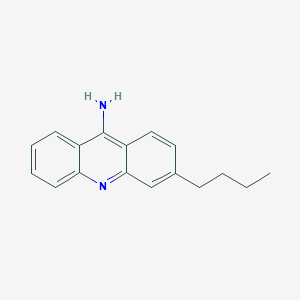
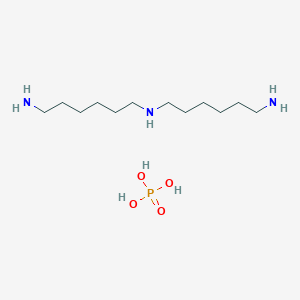
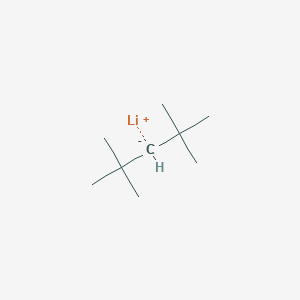
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

